molecular formula C33H30N10O6 B8180595 4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid

4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid

Cat. No. B8180595
M. Wt: 662.7 g/mol
InChI Key: DCCGIRVIZKNLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid is a useful research compound. Its molecular formula is C33H30N10O6 and its molecular weight is 662.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoluminescence and White Light Emission:

    • TriCB-NTB is used in assembling Pb(II) or Cd(II) coordination complexes, which exhibit near white light emission. Such materials are significant in light-emitting applications (Yan et al., 2018).
    • It plays a role in producing semidirected coordination in Pb(II) complexes, leading to single-component white light luminescence, a property valuable in optoelectronics (Chen et al., 2015).
  • Metal-Organic Frameworks (MOFs):

    • TriCB-NTB can construct lanthanide-based MOFs, including homometallic and heterometallic frameworks, with varying structural patterns and luminescence properties. This is crucial for creating materials with specific light-emitting properties (Yan et al., 2012).
    • The synthesis of four novel coordination polymers using this compound has led to the formation of materials with unique structural and photoluminescence properties (Zhang et al., 2012).
    • The construction of microporous MOFs using large tripodal spacer ligands like TriCB-NTB has led to materials with diverse structures and photocatalytic activities. These have potential applications in semiconductors and environmental protection (Wei et al., 2015).
  • Antimicrobial Activity:

    • Derivatives of this compound have shown antimicrobial activity against selected bacterial and fungal strains, which is important for medical and pharmaceutical research (Majithiya & Bheshdadia, 2022).
  • Organic Synthesis:

    • The compound's derivatives are also significant in organic synthesis, such as in the preparation of dihydrofurans and triazoles, which are important in creating various pharmaceuticals and materials (Matsumoto & Nishino, 2015).
  • Other Applications:

    • It is involved in the synthesis of ultraviolet light-emitting organic acids with potential in studying ultraviolet photoluminescence (An et al., 2014).
    • The self-assembly of this compound with cadmium chloride allows for time-controlled structural and packing transformations, leading to tunable luminescent properties. This is significant for materials science and engineering (Yan et al., 2015).

properties

IUPAC Name

4-[[4-[[bis[[1-[(4-carboxyphenyl)methyl]triazol-4-yl]methyl]amino]methyl]triazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N10O6/c44-31(45)25-7-1-22(2-8-25)13-41-19-28(34-37-41)16-40(17-29-20-42(38-35-29)14-23-3-9-26(10-4-23)32(46)47)18-30-21-43(39-36-30)15-24-5-11-27(12-6-24)33(48)49/h1-12,19-21H,13-18H2,(H,44,45)(H,46,47)(H,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCGIRVIZKNLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=C(C=C4)C(=O)O)CC5=CN(N=N5)CC6=CC=C(C=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H30N10O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid
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4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid
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4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid
Reactant of Route 4
4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid
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4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid
Reactant of Route 6
4,4',4''-(((Nitrilotris(methylene))tris(1H-1,2,3-triazole-4,1-diyl))tris(methylene))tribenzoic acid

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